

# Application Notes and Protocols for the Synthesis of Chromane-3-carbothioamide

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## Compound of Interest

Compound Name: *Chromane-3-carbothioamide*

Cat. No.: *B15326032*

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## Abstract

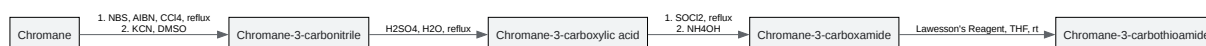
This document provides a detailed protocol for the synthesis of **Chromane-3-carbothioamide**, a potentially novel compound for drug discovery and development. The synthesis commences with the readily available starting material, chromane, and proceeds through a three-step sequence involving the formation of chromane-3-carbonitrile, its hydrolysis to chromane-3-carboxylic acid, subsequent conversion to chromane-3-carboxamide, and final thionation to yield the target thioamide. This application note includes comprehensive experimental procedures, expected quantitative data, and visual workflows to guide researchers in the successful synthesis and characterization of this compound.

## Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carbothioamide functional group at the 3-position of the chromane ring system offers an opportunity to explore novel chemical space and potentially discover compounds with unique pharmacological properties. Thioamides are known to exhibit a wide range of biological activities and are isosteres of amides with distinct electronic and steric properties. This protocol outlines a reliable synthetic route to access **Chromane-3-carbothioamide** for further investigation.

## Overall Synthetic Scheme

The synthesis of **Chromane-3-carbothioamide** is proposed to proceed via the following three-stage synthetic pathway:



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Caption: Overall synthetic route from Chromane to **Chromane-3-carbothioamide**.

## Experimental Protocols

### Stage 1: Synthesis of Chromane-3-carboxylic acid

This stage involves a two-step process starting from chromane: bromination at the 3-position followed by cyanation and hydrolysis.

#### Step 1a: Synthesis of 3-Bromochromane

- **Materials:** Chromane, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl<sub>4</sub>).
- **Procedure:** To a solution of chromane (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and filter off the succinimide. The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-bromochromane, which can be used in the next step without further purification.

#### Step 1b: Synthesis of Chromane-3-carbonitrile

- **Materials:** 3-Bromochromane, Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO).

- Procedure: Dissolve the crude 3-bromochromane (1.0 eq) in DMSO. Add potassium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 40°C. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

#### Step 1c: Synthesis of Chromane-3-carboxylic acid

- Materials: Chromane-3-carbonitrile, Sulfuric acid, Water.
- Procedure: To a mixture of concentrated sulfuric acid and water (1:1 v/v), add chromane-3-carbonitrile (1.0 eq). Heat the mixture to reflux for 8-12 hours.<sup>[1][2]</sup> Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated solid is filtered, washed with cold water until the washings are neutral to litmus, and dried to afford chromane-3-carboxylic acid.

## Stage 2: Synthesis of Chromane-3-carboxamide

This stage involves the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.

- Materials: Chromane-3-carboxylic acid, Thionyl chloride (SOCl<sub>2</sub>), Dichloromethane (DCM), Ammonium hydroxide (NH<sub>4</sub>OH).
- Procedure: To a solution of chromane-3-carboxylic acid (1.0 eq) in dry DCM, add thionyl chloride (1.5 eq) dropwise at 0°C.<sup>[3][4]</sup> Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours and then reflux for 1 hour. Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the crude acid chloride in dry DCM and add it dropwise to a cooled (0°C) concentrated ammonium hydroxide solution (excess).<sup>[5]</sup> Stir the mixture vigorously for 1-2 hours. The precipitated solid is filtered, washed with cold water, and dried to yield chromane-3-carboxamide.

## Stage 3: Synthesis of Chromane-3-carbothioamide

This final stage involves the thionation of the primary amide using Lawesson's reagent.

- Materials: Chromane-3-carboxamide, Lawesson's reagent, Anhydrous Tetrahydrofuran (THF).
- Procedure: Dissolve chromane-3-carboxamide (1.0 eq) in anhydrous THF. Add Lawesson's reagent (0.5 eq) in one portion.<sup>[6]</sup> Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours. Monitor the reaction by TLC.<sup>[6]</sup> Upon completion, remove the solvent under reduced pressure. The residue is subjected to an aqueous work-up by adding water and extracting with ethyl acetate.<sup>[6]</sup> The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford **Chromane-3-carbothioamide**.<sup>[6]</sup>

## Data Presentation

As Chromane-3-carboxamide and **Chromane-3-carbothioamide** are potentially novel compounds, the following table presents expected and literature data for the starting material and key intermediates.

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected/Reported Yield (%)	Expected/Reported Melting Point (°C)	Key Spectroscopic Data (Expected)
Chromane-3-carboxylic acid	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	178.18	-	-	<sup>1</sup> H NMR: Signals for aromatic protons, diastereotopic protons at C2 and C4, and a methine proton at C3. IR (cm <sup>-1</sup> ): ~3000 (O-H), ~1700 (C=O).
Chromane-3-carboxamide	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	177.20	>80	-	<sup>1</sup> H NMR: Similar to the carboxylic acid but with broad signals for the -NH <sub>2</sub> protons. IR (cm <sup>-1</sup> ): ~3350, 3180 (N-H), ~1660 (C=O). MS (m/z): [M+H] <sup>+</sup> at 178.
Chromane-3-carbothioamide	C <sub>10</sub> H <sub>11</sub> NOS	193.27	70-90	-	<sup>1</sup> H NMR: Similar to the amide, with downfield shifts for protons

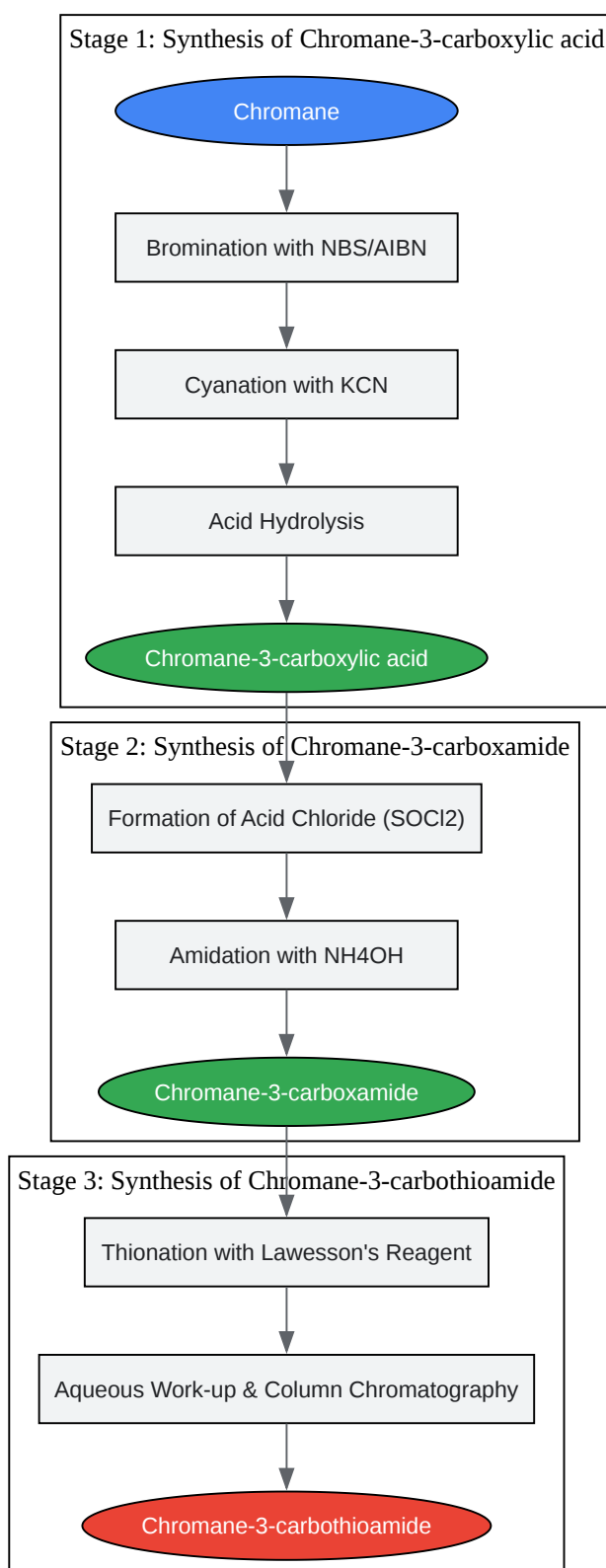
adjacent to  
the thioamide  
group.  $^{13}\text{C}$   
NMR: C=S  
signal  
expected  
around 190-  
210 ppm. IR  
( $\text{cm}^{-1}$ ):  
~1100-1300  
(C=S). MS  
(m/z):  $[\text{M}+\text{H}]^+$   
at 194.

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## Visualizations

## Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

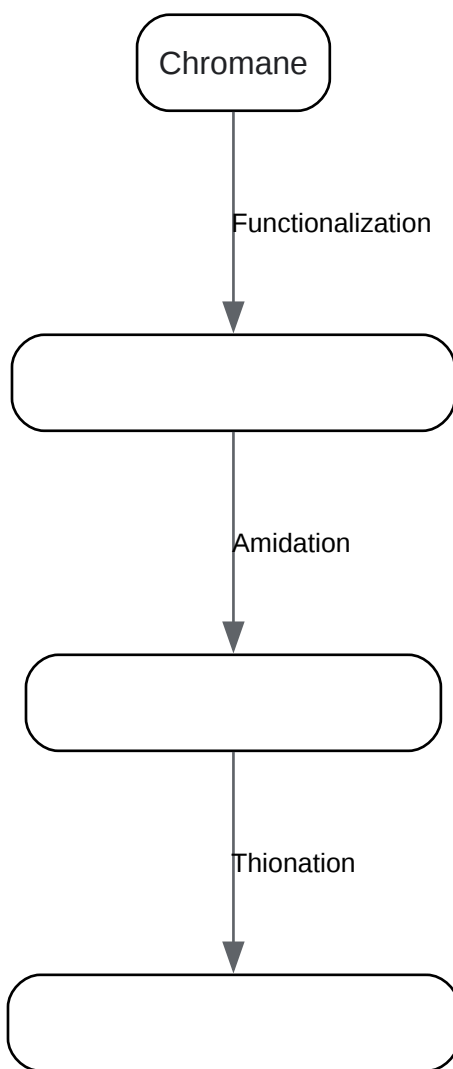


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Caption: Step-by-step workflow for the synthesis of **Chromane-3-carbothioamide**.

## Logical Relationship of Intermediates

The logical progression from the starting material to the final product through key intermediates is illustrated below.



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Caption: Relationship between key compounds in the synthetic pathway.

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